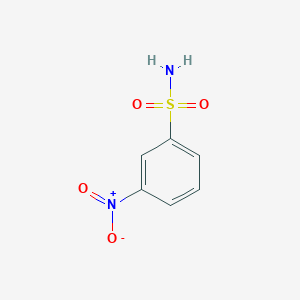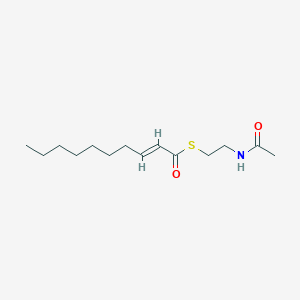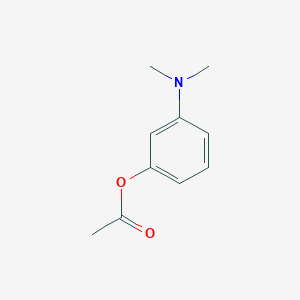
3-硝基苯磺酰胺
描述
3-Nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family, characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. The compound is of interest due to its potential as an intermediate in the synthesis of various nitrogenous heterocycles, which are important in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 3-nitrobenzenesulfonamide has been explored in several studies. For instance, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation to yield benzhydrylamines. This reaction requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the C-arylation process. These benzhydrylamines serve as advanced intermediates for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines .
Another study demonstrated the use of N,N-dichloro-2-nitrobenzenesulfonamide as an effective electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones. This reaction proceeds without metal catalysts and under conditions that do not require protection from inert gases. The 2-Ns-protection group of the resulting diamine products can be easily removed under mild conditions, showcasing the versatility of nitrobenzenesulfonamide derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 3-nitrobenzenesulfonamide, have been investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide insights into the molecular conformation and vibrational modes of the compound. The effects of the nitro group on the characteristic benzene sulfonamides bands in the spectra were discussed, and the calculated geometric parameters and vibrational wavenumbers were found to be in good agreement with experimental values .
Chemical Reactions Analysis
The reactivity of 3-nitrobenzenesulfonamide has been studied through quantum-chemical simulations. For example, the interactions of 3-nitrobenzenesulfonic acid chloride with benzamide and benzenesulfonamide were investigated, revealing that these reactions proceed via a bimolecular concerted SN2 mechanism. The formation of a cyclic transition state in the benzamide sulfonylation reaction and a non-cyclic transition state in the benzenesulfonamide reaction was observed. The activation energies and the influence of solvation effects on the reaction rates were also calculated, providing a deeper understanding of the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitrobenzenesulfonamide derivatives are closely related to their molecular structure and reactivity. The presence of electron-withdrawing groups, such as the nitro group, influences the reactivity of the compound in synthetic applications. The vibrational spectroscopy studies and quantum-chemical calculations contribute to a comprehensive understanding of the compound's properties, which is essential for its application in the synthesis of more complex molecules .
科学研究应用
化学合成中的多功能性:3-硝基苯磺酰胺用于制备二级胺并作为胺的保护剂。它们参与平滑的烷基化反应,提供接近定量产率,并且可以轻松去保护,提供高产率的二级胺 (Fukuyama, Jow, & Cheung, 1995)。
燃烧和热力学性质:对3-硝基苯磺酰胺的燃烧能和生成焓的研究揭示了它在能源相关研究和材料科学中的潜在应用 (Camarillo & Flores, 2010)。
固相合成:3-硝基苯磺酰胺用于固相合成,在各种化学转化和重排中作为关键中间体,产生多样化的化学骨架 (Fülöpová & Soural, 2015)。
药物应用:作为药物开发的一部分,3-硝基苯磺酰胺用于合成初级磺酰胺,这些化合物显示出对碳酸酐酶的强抑制作用,这些酶在各种治疗应用中具有重要作用 (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018)。
抑制细菌生物膜:对3-硝基苯磺酰胺的某些衍生物进行了研究,发现它们具有抑制细菌生物膜的能力,可在应对细菌耐药性和感染方面发挥潜在作用 (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020)。
光谱分析:该化合物已经通过FT-IR和FT-Raman等光谱技术进行了研究,用于研究其结构和振动性质,这对材料科学和分子表征至关重要 (Karabacak, Postalcilar, & Cinar, 2012)。
癌症研究中的细胞毒剂:包括3-硝基苯磺酰胺衍生物在内的硝基苯磺酰胺已被合成并评估为选择性靶向低氧癌细胞的细胞毒剂 (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991)。
安全和危害
3-Nitrobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this chemical .
作用机制
Target of Action
The primary target of 3-Nitrobenzenesulfonamide is the enzyme carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .
Mode of Action
3-Nitrobenzenesulfonamide binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the zinc ion (Zn(ii)) in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the Zn(ii)-bound hydroxide .
Biochemical Pathways
The binding of 3-Nitrobenzenesulfonamide to carbonic anhydrases affects the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and fluid balance in the body .
Pharmacokinetics
It’s known that sulfonamides, in general, exhibit a range of pharmacological activities and can play a role in treating a diverse range of disease states .
Result of Action
The binding of 3-Nitrobenzenesulfonamide to carbonic anhydrases inhibits the enzyme’s activity, which can affect various physiological processes. For instance, carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, so inhibiting these enzymes can potentially disrupt this balance .
属性
IUPAC Name |
3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQURPQLVHJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059527 | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzenesulfonamide | |
CAS RN |
121-52-8 | |
| Record name | 3-Nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Nitrobenzenesulfonamide?
A1: The molecular formula of 3-Nitrobenzenesulfonamide is C6H6N2O4S, and its molecular weight is 202.19 g/mol. []
Q2: How does the structure of 3-Nitrobenzenesulfonamide influence its hydrogen bonding capabilities?
A2: In the crystal structure of 3-Nitrobenzenesulfonamide, the nitro group does not participate in hydrogen bonding. Instead, the primary interactions are N—H⋯O=S hydrogen bonds, which form molecular ladders. These ladders are further connected into sheets via C-H⋯O=S hydrogen bonds. []
Q3: What strategies are being explored to improve the delivery and efficacy of IMB16-4?
A4: Researchers are exploring nanoformulations to enhance the delivery and efficacy of IMB16-4. One approach involves encapsulating IMB16-4 within mesoporous silica nanoparticles (MSNs), forming IMB16-4-MSNs. [] This method significantly improves the compound's dissolution rate and oral bioavailability. Another strategy utilizes liposome-coated polymeric nanoparticles (LNPs) to encapsulate IMB16-4, creating IMB16-4−LNPs. [] This formulation enhances drug loading and cellular uptake compared to liposomes and IMB16-4−NPs, respectively.
Q4: What are the observed in vitro effects of IMB16-4 and its nanoformulations on liver fibrosis?
A5: Both IMB16-4 and its nanoformulations show promising anti-fibrotic effects in vitro. Studies utilizing human hepatic stellate cells (LX-2 cells), a key cell type involved in liver fibrosis, demonstrate that IMB16-4−LNPs can suppress the expression of hepatic fibrogenesis-associated proteins. [] Similarly, IMB16-4-MSNs reduce the expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), transforming growth factor-beta (TGF-β1), and matrix metalloproteinase-2 (MMP2) in LX-2 cells. []
Q5: Is there any evidence of in vivo efficacy for IMB16-4 or its nanoformulations?
A6: Preliminary in vivo data on Sprague–Dawley (SD) rats shows that IMB16-4-MSNs exhibit significantly improved oral bioavailability compared to raw IMB16-4 (up to 530%). [] These findings suggest that IMB16-4-MSNs hold promise as a potential treatment for liver fibrosis.
Q6: Has 3-Nitrobenzenesulfonamide been utilized in the synthesis of other compounds?
A7: Yes, 3-Nitrobenzenesulfonamide serves as a key building block in the synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. [] This multi-step synthesis involves condensation, hydrolysis, reduction, and a copper-catalyzed Ullmann reaction to achieve the final product.
Q7: Beyond liver fibrosis, are there other areas where 3-Nitrobenzenesulfonamide derivatives show therapeutic potential?
A8: Derivatives of 3-Nitrobenzenesulfonamide, such as sHA 14-1, have been investigated for their potential as anti-cancer agents. [] This stable analog of the Bcl-2 antagonist HA 14-1 induces cell death through a dual-targeting mechanism, affecting both the endoplasmic reticulum (ER) and mitochondria.
Q8: What is the mechanism of action of sHA 14-1 in inducing cancer cell death?
A9: sHA 14-1 targets both the ER and mitochondria. It induces rapid ER calcium release and activates the ER stress-inducible transcription factor ATF4. It directly inhibits sarcoendoplasmic reticulum Ca2+-ATPase (SERCA) activity. Additionally, sHA 14-1 triggers mitochondrial transmembrane potential (Δψm) loss and caspase-9 activation. []
Q9: How does the activity of sHA 14-1 compare to other Bcl-2 antagonists?
A10: Unlike ABT-737, another Bcl-2 antagonist that primarily targets mitochondria, sHA 14-1 exhibits a unique dual targeting mechanism involving both the ER and mitochondria. This broader activity profile could offer advantages in overcoming resistance mechanisms. []
Q10: Are there any known applications of 3-Nitrobenzenesulfonamide derivatives in dye chemistry?
A11: Yes, a derivative of 3-Nitrobenzenesulfonamide, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (11), has been used as a precursor in the preparation of organic solvent-soluble azo dyes. [] Reduction of the nitro group in 11, followed by diazotization and coupling with 2-naphthol, yields a deep red dye with good solubility in various organic solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)

